molecular formula C18H18N4O3 B2546335 N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 1421528-35-9

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2546335
CAS No.: 1421528-35-9
M. Wt: 338.367
InChI Key: ADNYGPTWCGYIAI-UHFFFAOYSA-N
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Description

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
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Scientific Research Applications

Radiopharmaceutical Development

Research has shown that imidazo[1,2-a]pyridines, closely related to the mentioned compound, are synthesized as potential probes for studying Peripheral Benzodiazepine Receptors (PBR) using SPECT. These compounds have shown high affinity and selectivity towards PBR, indicating their utility in in vivo studies of the PBR, which could have implications for understanding and diagnosing neurological conditions (A. Katsifis et al., 2000).

Chemical Synthesis and Modifications

The chemical synthesis and modification of imidazo[1,2-a]pyridine derivatives have been extensively studied, providing a pathway for the synthesis of various derivatives. For example, the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride offers a method for synthesizing 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can be further modified to introduce various substituents. This synthesis pathway underscores the compound's versatility in chemical synthesis applications (M. A. Kavina et al., 2018).

Antiviral and Antifungal Research

Further research has explored the antiviral and antifungal potentials of imidazo[1,2-a]pyridine derivatives. For instance, specific derivatives have been designed, synthesized, and tested for their antirhinovirus activities, showcasing the structural versatility and therapeutic potential of compounds within this class (C. Hamdouchi et al., 1999). Moreover, novel imidazole derivatives have been synthesized and evaluated for their antifungal activities, particularly against drug-resistant fungal infections, highlighting the compound's relevance in addressing emerging health threats (Firuze Diyar Altındağ et al., 2017).

Catalysis and Organic Synthesis

The role of imidazo[1,2-a]pyridine derivatives in catalysis and organic synthesis has also been investigated. Rhodium-catalyzed directed C-H amidation of imidazoheterocycles with dioxazolones is one such example, where the compounds serve as substrates in the development of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives, demonstrating the compound's utility in facilitating complex organic transformations (Sadhanendu Samanta et al., 2019).

Neuropharmacology and Cognition Enhancement

The compound has also been studied in the context of neuropharmacology and cognition enhancement. A series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, bearing structural similarity, were synthesized and evaluated for their ability to enhance cognition, indicating the potential for developing therapeutic agents aimed at cognitive disorders (M. Pinza et al., 1993).

Properties

IUPAC Name

N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-16(11-22-17(24)7-8-18(22)25)20-13-5-3-12(4-6-13)14-10-19-15-2-1-9-21(14)15/h3-6,10H,1-2,7-9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNYGPTWCGYIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.